HTL14242 -

HTL14242

Catalog Number: EVT-271096
CAS Number:
Molecular Formula: C16H8ClFN4
Molecular Weight: 310.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile (HTL14242) is a potent and selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor 5 (mGlu5). [] This compound represents a promising lead for developing novel therapeutics targeting mGlu5, a class C G protein-coupled receptor (GPCR) implicated in various neurological and psychiatric disorders. [, ]

Overview

HTL14242 is a compound that has garnered attention in the field of pharmacology, particularly for its potential applications in modulating the activity of metabotropic glutamate receptors. These receptors are a class of G protein-coupled receptors that play significant roles in various neurological processes, making them attractive targets for drug discovery. The compound is classified as a negative allosteric modulator, which means it can bind to a site on the receptor distinct from the active site, leading to a decrease in receptor activity.

Source and Classification

HTL14242 was developed as part of a broader effort to explore compounds that can selectively modulate metabotropic glutamate receptor activity. It is specifically designed to interact with the metabotropic glutamate receptor subtype 5, which is implicated in several neurological disorders, including anxiety, depression, and schizophrenia. The classification of HTL14242 as a negative allosteric modulator highlights its mechanism of action, which involves altering receptor function without directly blocking the binding of natural ligands.

Synthesis Analysis

The synthesis of HTL14242 involves several key steps that integrate organic chemistry techniques to ensure the purity and efficacy of the final product. The compound is synthesized through a multi-step process that typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that are modified through various chemical reactions.
  2. Reactions: Key reactions may include nucleophilic substitutions, cyclizations, and functional group modifications to build the core structure of HTL14242.
  3. Purification: After synthesis, the compound undergoes purification processes such as recrystallization or chromatographic techniques to isolate the desired product from by-products.

Technical details regarding specific reagents and conditions used during synthesis are critical for reproducibility in research settings.

Molecular Structure Analysis

HTL14242 exhibits a complex molecular structure characterized by specific functional groups that facilitate its interaction with metabotropic glutamate receptors. The structural data can be analyzed using techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: This technique provides insights into the molecular environment and connectivity of atoms within HTL14242.
  • Mass Spectrometry: Used to determine the molecular weight and confirm the identity of the synthesized compound.
  • X-ray Crystallography: If available, this method offers detailed information about the three-dimensional arrangement of atoms in HTL14242.

The precise molecular formula and structural diagrams are essential for understanding how HTL14242 interacts with biological targets.

Chemical Reactions Analysis

HTL14242 undergoes various chemical reactions that are crucial for its functionality as a negative allosteric modulator. These reactions can include:

  1. Binding Interactions: The compound may form non-covalent interactions such as hydrogen bonds and hydrophobic interactions with specific amino acid residues in the metabotropic glutamate receptor.
  2. Conformational Changes: Upon binding, HTL14242 may induce conformational changes in the receptor structure that alter its signaling pathways.
  3. Competitive Binding Studies: These studies assess how HTL14242 competes with other ligands for binding sites on the receptor.

Technical details regarding these interactions, including kinetic parameters and binding affinities, are crucial for evaluating the efficacy of HTL14242.

Mechanism of Action

The mechanism of action for HTL14242 involves its role as a negative allosteric modulator at metabotropic glutamate receptor subtype 5. The process can be summarized as follows:

  1. Binding: HTL14242 binds to an allosteric site on the receptor.
  2. Receptor Modulation: This binding leads to a decrease in receptor activation upon stimulation by endogenous ligands such as glutamate.
  3. Signal Transduction Alteration: The modulation alters downstream signaling pathways associated with neuronal excitability and neurotransmitter release.

Data from studies utilizing molecular dynamics simulations or structural biology techniques can provide insights into how HTL14242 impacts receptor dynamics and function.

Physical and Chemical Properties Analysis

HTL14242 possesses distinct physical and chemical properties that influence its behavior in biological systems:

  • Solubility: Understanding solubility in various solvents is crucial for formulation development.
  • Stability: Thermal stability data can inform storage conditions and shelf life.
  • pH Sensitivity: The compound's behavior across different pH levels can affect its pharmacokinetics.

Relevant data from analytical methods such as differential scanning calorimetry or high-performance liquid chromatography can provide detailed insights into these properties.

Applications

HTL14242 has potential applications in scientific research related to:

  • Neuroscience: As a tool compound for studying metabotropic glutamate receptor functions and their role in neurological diseases.
  • Drug Development: It serves as a lead compound for developing new therapeutics targeting metabotropic glutamate receptors.
  • Pharmacological Studies: Investigating its effects on synaptic transmission and plasticity may contribute to understanding complex neurobiological processes.

The ongoing research into HTL14242 highlights its significance in advancing knowledge about metabotropic glutamate receptors and their therapeutic potential.

Introduction to HTL14242 in the Context of GPCR Drug Discovery

HTL14242: Definition and Role as a Negative Allosteric Modulator (NAM) of mGlu5

HTL14242 (chemical name: 3-Chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile; synonyms: HTL0014242) is an advanced, orally active negative allosteric modulator (NAM) targeting the metabotropic glutamate receptor subtype 5 (mGlu5). This compound emerged from a rigorous fragment- and structure-based drug discovery (SBDD) campaign, exhibiting high potency with a pKi of 9.3 and pIC50 of 9.2, corresponding to low nanomolar affinity and functional inhibition [1] [3] [8]. Its molecular weight is 310.71 g/mol (CAS: 1644645-32-8), featuring a distinctive heterocyclic structure optimized for binding within the mGlu5 transmembrane allosteric pocket [1] [3].

As a NAM, HTL14242 non-competitively inhibits glutamate-induced mGlu5 activation by binding to a topographically distinct site within the receptor's seven-transmembrane (7TM) domain. This binding stabilizes an inactive conformation, effectively reducing receptor signaling without competing with endogenous glutamate at the orthosteric Venus Flytrap Domain (VFT) [1] [6]. The compound demonstrates exceptional selectivity for mGlu5 over other mGlu receptor subtypes, attributed to key interactions with non-conserved residues (e.g., Pro655³·⁴⁰, Tyr659³·⁴⁴) within the allosteric pocket [6] [10]. HTL14242 exhibits favorable drug-like properties, including high plasma stability, low cytotoxicity (TC50 >90 μM in HepG2 cells), and minimal hERG channel activity, positioning it as a lead candidate for neurological therapeutics [3].

Table 1: Pharmacological Profile of HTL14242

ParameterValueExperimental Context
pKi9.3Radioligand binding affinity at mGlu5
pIC₅₀9.2Functional inhibition of mGlu5 signaling
Estimated ED₅₀ (oral)0.3 mg/kgReceptor occupancy in vivo (rat)
Oral bioavailability80% (dog)Pharmacokinetic study
Half-life (t₁/₂)6.5 hours (dog)Pharmacokinetic study

mGlu5 Receptor Physiology and Relevance to Neuropsychiatric Disorders

The mGlu5 receptor, a class C G protein-coupled receptor (GPCR), is abundantly expressed in key brain regions governing cognition, motor control, and emotion—including the cerebral cortex, hippocampus, striatum, and basal ganglia [6] [7]. Structurally, it functions as an obligate homodimer, featuring a large extracellular VFT domain for glutamate binding, a cysteine-rich domain (CRD), and a heptahelical transmembrane domain harboring allosteric sites [4] [6]. Upon glutamate binding, the VFT domain closure triggers conformational changes transmitted via the CRD to the 7TM domain, leading to Gαq/11 protein activation. This initiates phospholipase Cβ (PLCβ) signaling, generating inositol trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C (PKC) [6] [10].

mGlu5 activation modulates synaptic plasticity—including long-term potentiation (LTP) and depression (LTD)—through both ionotropic receptor regulation and direct postsynaptic effects [6]. Critically, dysregulated mGlu5 signaling is implicated in multiple neuropsychiatric and neurodegenerative disorders:

  • Parkinson's disease (PD): mGlu5 antagonists reduce excessive glutamatergic signaling in the basal ganglia, alleviating motor symptoms and L-DOPA-induced dyskinesias [3] [6].
  • Alzheimer's disease (AD): mGlu5 potentiates amyloid-β production via interactions with cellular prion protein (PrPc) and FMRP, contributing to synaptic loss and cognitive decline [7].
  • Fragile X syndrome: mGlu5 hyperactivation underlies aberrant protein synthesis and neuronal connectivity; inhibition rescues phenotypes in models [6].
  • Neuroinflammation: mGlu5 is upregulated in astrocytes and microglia surrounding lesions in AD, ALS, and multiple sclerosis, implicating it in glial-mediated neurotoxicity [6] [7].

Table 2: Physiological and Pathological Roles of mGlu5

Brain RegionPrimary FunctionsDisorder Associations
HippocampusSynaptic plasticity, learning & memoryAlzheimer’s disease, cognitive deficits
Basal GangliaMotor coordination, reward processingParkinson’s disease, dyskinesias
Cerebral CortexExecutive function, sensory integrationSchizophrenia, chronic pain
Astrocytes/MicrogliaNeuroinflammation, trophic supportNeurodegeneration, CNS injury responses

Rationale for Targeting Class C GPCRs in Neurological Therapeutics

Class C GPCRs—including mGlu, GABAB, calcium-sensing (CaS), and taste receptors—represent a therapeutically rich but underutilized target family. They are distinguished by three key features:

  • Large Extracellular Domains: The Venus Flytrap (VFT) domain enables diverse ligand recognition (amino acids, ions, sugars, proteins), but its high conservation across subtypes (e.g., among 8 mGlu receptors) complicates orthosteric drug development [2] [4].
  • Constitutive Dimerization: Class C receptors function as mandatory dimers (homodimers: mGlu5, CaS; heterodimers: GABAB, T1Rs), creating unique interfaces for allosteric modulation [4] [9].
  • Allosteric Sites within Transmembrane Domains: Unlike class A GPCRs, class C allosteric sites are topographically distinct from orthosteric sites and exhibit greater subtype selectivity. For mGlu5, this site resides in a deep sub-pocket formed by transmembrane helices 3, 5, 6, and 7 [4] [10].

Allosteric modulators like HTL14242 offer significant advantages over orthosteric ligands:

  • Subtype Selectivity: Targeting less-conserved allosteric pockets minimizes off-target effects [4] [9].
  • Probe Dependency: Modulators fine-tune endogenous agonist activity rather than overriding physiological signaling, preserving spatiotemporal fidelity [2] [4].
  • Signal Bias: Ligands can preferentially activate/inhibit specific pathways (e.g., Gq vs. β-arrestin) by stabilizing distinct conformations [9].

The clinical success of cinacalcet (a CaS receptor PAM for hyperparathyroidism) validates class C GPCR targeting. HTL14242 exemplifies next-generation allosteric drugs exploiting SBDD for optimized engagement of these complex receptors [2] [5].

Table 3: Approved or Clinically Advanced Class C GPCR Modulators

Receptor TargetCompoundModulation TypeIndicationDevelopment Status
CaS receptorCinacalcetPAMHyperparathyroidismFDA-approved (2004)
GABAB receptorBaclofenOrthosteric agonistSpasticity, muscle painFDA-approved (1977)
mGlu5 receptorMavoglurantNAMFragile X syndromePhase II completed
mGlu5 receptorHTL14242NAMParkinson’s diseasePreclinical/lead stage

Properties

Product Name

HTL14242

IUPAC Name

3-chloro-5-[6-(5-fluoropyridin-2-yl)pyrimidin-4-yl]benzonitrile

Molecular Formula

C16H8ClFN4

Molecular Weight

310.71 g/mol

InChI

InChI=1S/C16H8ClFN4/c17-12-4-10(7-19)3-11(5-12)15-6-16(22-9-21-15)14-2-1-13(18)8-20-14/h1-6,8-9H

InChI Key

FQAXDSVNYVVQSE-UHFFFAOYSA-N

SMILES

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl

Solubility

Soluble in DMSO

Synonyms

HTL14242; HTL-14242; HTL 14242.

Canonical SMILES

C1=CC(=NC=C1F)C2=CC(=NC=N2)C3=CC(=CC(=C3)C#N)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.